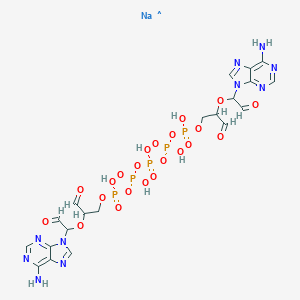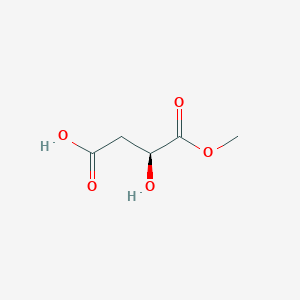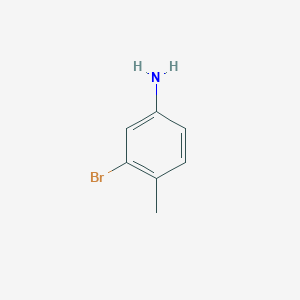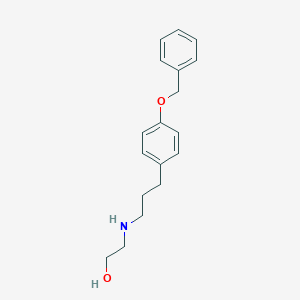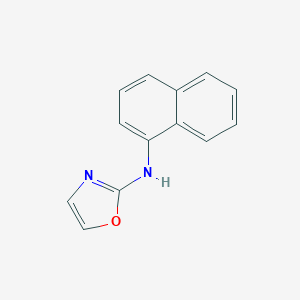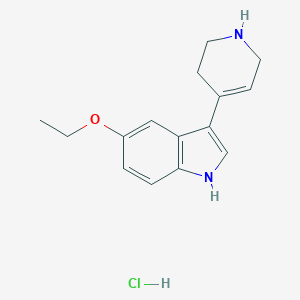
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride, also known as EPTI or EPTI hydrochloride, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring indole alkaloid, tryptamine, and has been synthesized using various methods. In
作用機序
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the natural ligand serotonin. It also acts as an antagonist at the serotonin 5-HT2A receptor, meaning that it blocks the receptor from being activated by other ligands. Additionally, 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has been shown to have affinity for the alpha-adrenergic receptors, although its exact mechanism of action at these receptors is not well understood.
生化学的および生理学的効果
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can decrease anxiety-like behavior in rodents, as well as reduce pain perception in response to thermal and mechanical stimuli. 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
実験室実験の利点と制限
One advantage of using 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride in lab experiments is its specificity for certain receptors in the brain, which allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is its relatively low potency compared to other compounds that target the same receptors. Additionally, 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several future directions for research on 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride. One area of interest is its potential applications in the treatment of anxiety and depression, as studies have shown that 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can decrease anxiety-like behavior in animal models. Another area of interest is its potential as a tool for investigating the role of alpha-adrenergic receptors in various physiological processes. Additionally, further studies are needed to investigate the safety and efficacy of 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride in humans, as well as its potential for drug development.
合成法
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride can be synthesized using various methods, including the reaction of tryptamine with ethyl chloroformate and pyridine, or the reaction of tryptamine with ethyl chloroacetate and pyridine. Another method involves the reaction of tryptamine with ethyl chloroformate and 1,2,3,6-tetrahydropyridine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization or column chromatography.
科学的研究の応用
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the alpha-adrenergic receptors. 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has been used in studies to investigate the role of these receptors in various physiological processes, including anxiety, depression, and pain perception.
特性
CAS番号 |
109793-71-7 |
|---|---|
製品名 |
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride |
分子式 |
C15H19ClN2O |
分子量 |
278.78 g/mol |
IUPAC名 |
5-ethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-18-12-3-4-15-13(9-12)14(10-17-15)11-5-7-16-8-6-11;/h3-5,9-10,16-17H,2,6-8H2,1H3;1H |
InChIキー |
UFFXTWNVFIMVML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3.Cl |
正規SMILES |
CCOC1=CC2=C(C=C1)NC=C2C3=CC[NH2+]CC3.[Cl-] |
同義語 |
3-(5,6-dihydro-2H-pyridin-4-yl)-5-ethoxy-1H-indole chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



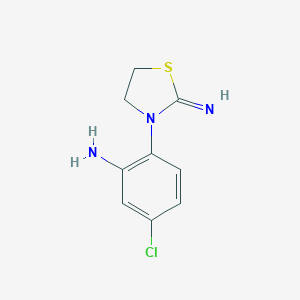
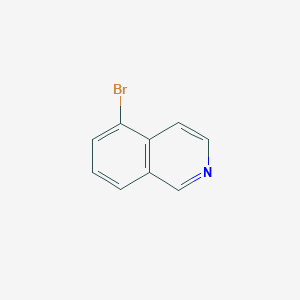
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)

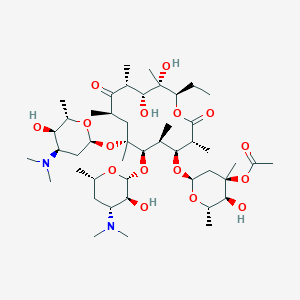
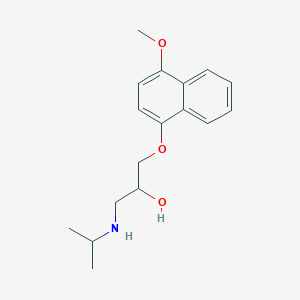
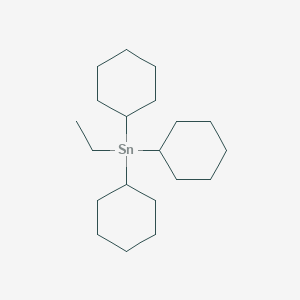
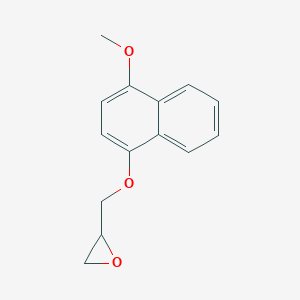
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
